Azido

Description

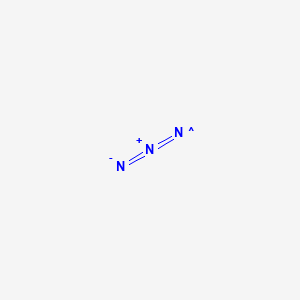

Structure

2D Structure

Propriétés

Formule moléculaire |

N3 |

|---|---|

Poids moléculaire |

42.021 g/mol |

InChI |

InChI=1S/N3/c1-3-2 |

Clé InChI |

DUAJIKVIRGATIW-UHFFFAOYSA-N |

SMILES canonique |

[N-]=[N+]=[N] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Azido Compounds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and application of novel azido compounds, a cornerstone of modern medicinal chemistry. The unique reactivity of the azide moiety (–N₃) makes it an invaluable functional group for the construction of complex molecular architectures, particularly through bioorthogonal "click chemistry." We will focus on a case study involving coumarin-based azides, illustrating the workflow from synthesis to the evaluation of their biological activity, and providing the detailed protocols and data required for laboratory application.

Introduction to this compound Compounds in Drug Development

Organic azides are versatile intermediates in a multitude of chemical transformations. Their stability towards many common reaction conditions, combined with their high reactivity in specific reactions like the Huisgen 1,3-dipolar cycloaddition and the Staudinger ligation, makes them ideal for drug discovery.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, allows for the efficient and regioselective formation of stable 1,2,3-triazole rings.[2][3] This reaction is modular, high-yielding, and creates a linkage with desirable drug-like properties, making it a favored strategy for synthesizing compound libraries for biological screening.[2]

Coumarin scaffolds are prevalent in molecules exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3] By functionalizing the coumarin core with an azide group, a handle is created for diversification via click chemistry, enabling the synthesis of novel coumarin-triazole hybrids with potentially enhanced or novel therapeutic activities, such as antitubercular and antibacterial efficacy.[2][4]

Synthesis of a Novel this compound Intermediate: 4-(Azidomethyl)coumarin

The synthesis of novel this compound compounds often begins with the conversion of a suitable precursor. A common and effective method is the nucleophilic substitution of a halide with an azide salt, such as sodium azide (NaN₃). The following section details the synthesis of a key intermediate, 4-(azidomethyl)coumarin, from 4-(bromomethyl)coumarin.

Experimental Protocol: Synthesis of 4-(Azidomethyl)coumarin

Materials:

-

4-(bromomethyl)coumarin

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 4-(bromomethyl)coumarin (1.0 eq) in 20 mL of DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Sodium azide (1.5 eq) is added to the solution portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase.

-

Upon completion, the reaction mixture is poured into 100 mL of ice-cold deionized water.

-

The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with a brine solution, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude solid is purified by recrystallization from ethanol to afford 4-(azidomethyl)coumarin as a pure white solid.

Characterization of this compound Compounds

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

-

FTIR Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N group. This peak typically appears in a relatively clean region of the spectrum, between 2100 and 2160 cm⁻¹ .

-

NMR Spectroscopy (¹H and ¹³C): The introduction of the this compound group induces predictable shifts in the NMR spectra. In ¹H NMR, protons on the carbon adjacent to the azide group (α-protons) are deshielded and typically appear in the range of δ 3.5-4.5 ppm for alkyl azides. In ¹³C NMR, the α-carbon signal is also shifted and can be found in the range of δ 50-60 ppm.

-

Mass Spectrometry (MS): In the mass spectrum of an this compound compound, a common fragmentation pattern is the loss of a nitrogen molecule (N₂), resulting in a characteristic fragment ion with a mass 28 units less than the molecular ion ([M-28]⁺).

Application in "Click Chemistry": Synthesis of Bioactive Coumarin-Triazoles

The synthesized 4-(azidomethyl)coumarin serves as a versatile building block for creating a library of bioactive molecules. Using the CuAAC click reaction, it can be readily conjugated with various terminal alkynes to produce a diverse set of 1,4-disubstituted 1,2,3-triazole derivatives.

General Experimental Protocol: Cu(I)-Catalyzed Synthesis of Coumarin-Triazole Conjugates

Materials:

-

4-(azidomethyl)coumarin (1.0 eq)

-

Substituted terminal alkyne (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol and Water (1:1 solvent mixture)

Procedure:

-

In a round-bottom flask, dissolve 4-(azidomethyl)coumarin and the terminal alkyne in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, add water to the reaction mixture, which will often cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the pure coumarin-triazole conjugate.

Data Presentation: Characterization of Novel Coumarin-Triazole Derivatives

The following table summarizes the characterization data for a series of synthesized coumarin-triazole derivatives, demonstrating the utility of the this compound intermediate.

| Compound ID | R-Group (on Alkyne) | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆): Triazole-H | IR (cm⁻¹): N₃ stretch (of precursor) | MS (m/z): [M+H]⁺ |

| CT-1 | Phenyl | 92 | 198-200 | 8.15 (s, 1H) | 2108 | 332.1 |

| CT-2 | 4-Chlorophenyl | 95 | 210-212 | 8.21 (s, 1H) | 2108 | 366.1 |

| CT-3 | 4-Methylphenyl | 90 | 205-207 | 8.09 (s, 1H) | 2108 | 346.1 |

| CT-4 | 4-Methoxyphenyl | 88 | 190-192 | 8.05 (s, 1H) | 2108 | 362.1 |

| CT-5 | Propargyl alcohol | 85 | 175-177 | 7.89 (s, 1H) | 2108 | 286.1 |

Biological Evaluation: Antimicrobial Activity

Several novel coumarin-triazole conjugates have demonstrated significant antimicrobial activity. The mechanism of action for many coumarin-based antimicrobials is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.

| Compound ID | E. faecalis MIC (µg/mL)[4] | M. tuberculosis MIC (µg/mL)[2] |

| CT-1 | >100 | 6.25 |

| CT-2 | 50 | 3.12 |

| CT-3 | 25 | 1.60 |

| CT-4 | 12.5 | 1.60 |

| CT-5 | 100 | >12.5 |

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows in the synthesis and application of these novel compounds.

Synthesis Workflow

This diagram illustrates the overall process from starting materials to the final bioactive compounds.

References

- 1. Expedient synthesis of coumarin-coupled triazoles via 'click chemistry' leading to the formation of coumarin-triazole-sugar hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click chemistry based regioselective one-pot synthesis of coumarin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones as newer potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. helios.eie.gr [helios.eie.gr]

- 4. researchgate.net [researchgate.net]

The Azido Group: A Versatile Tool in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azido group (–N₃), once primarily known for its utility in energetic materials, has emerged as an indispensable functional group in medicinal chemistry. Its unique combination of small size, metabolic stability, and bioorthogonal reactivity has made it a powerful tool for drug discovery, from early-stage hit identification to the development of complex bioconjugates. This guide provides a comprehensive overview of the applications of this compound compounds, focusing on their role in click chemistry, as pharmacophores, and in chemical biology, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

The Azide in Bioorthogonal Chemistry: "Click" Reactions

The rise of the this compound group in drug discovery is inextricably linked to the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001. These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, making them ideal for biological applications.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4] This triazole ring is not merely a linker; it is a rigid, aromatic scaffold that is metabolically stable and capable of forming hydrogen bonds, often mimicking the properties of an amide bond without being susceptible to hydrolysis.[2] This reaction's reliability and high yield have made it a cornerstone of modern medicinal chemistry for creating libraries of compounds for screening.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement for in vivo applications was the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst by using a strained cyclooctyne, which reacts rapidly and selectively with an azide.[6] SPAAC has become a vital tool for labeling biomolecules in living cells and for the site-specific conjugation of drugs to antibodies, creating targeted therapeutics like antibody-drug conjugates (ADCs).

This compound Compounds as Pharmacophores and Bioisosteres

Beyond their role in ligation chemistry, this compound compounds themselves have demonstrated significant therapeutic potential. The azide group can act as a key pharmacophore or as a bioisostere for other functional groups.

Zidovudine (AZT): A Landmark this compound Drug

The most well-known this compound-containing drug is Zidovudine (AZT), the first approved treatment for HIV.[7] AZT is a nucleoside analog of thymidine where the 3'-hydroxyl group is replaced by an this compound group.[1][7] Inside the cell, AZT is phosphorylated to its active triphosphate form.[1][8] This active form is a substrate for HIV's reverse transcriptase, but its incorporation into the growing viral DNA chain leads to termination because the this compound group cannot form the necessary phosphodiester bond for elongation.[7][8] AZT exhibits a significantly higher affinity for viral reverse transcriptase than for human DNA polymerases, providing its therapeutic window.[7]

Other this compound-Containing Antivirals

Balapiravir, a prodrug of an this compound-containing nucleoside analog (4'-azidocytidine), was developed as a polymerase inhibitor for the treatment of Hepatitis C and Dengue fever.[9][10][11] Although its development was halted due to side effects at higher doses, it demonstrated the continued exploration of azides as pharmacophores in antiviral drug design.[9][12]

Quantitative Data on this compound-Derived Compounds

The utility of this compound compounds is quantitatively supported by pharmacokinetic data and the bioactivity of their reaction products, primarily 1,2,3-triazoles.

Pharmacokinetic Profile of Zidovudine (AZT)

The clinical success of AZT is underpinned by its pharmacokinetic properties, which allow for effective therapeutic concentrations.

| Parameter | Value | Reference |

| Bioavailability | 60-70% | [7] |

| Plasma Half-life | ~1.1 hours | [7][8] |

| Protein Binding | 34-38% | [7] |

| Volume of Distribution | 1.6 L/kg | [7] |

| Primary Metabolism | Hepatic glucuronidation | [8][13] |

| Primary Excretion | Renal | [7] |

| Cmax (300 mg, twice daily) | 2.29 µg/mL | [7] |

Table 1: Summary of key pharmacokinetic parameters for Zidovudine (AZT).

Bioactivity of Triazole-Based Enzyme Inhibitors

The CuAAC reaction is widely used to generate libraries of 1,2,3-triazole-containing compounds, which have shown potent inhibitory activity against a range of enzymes, particularly kinases, which are crucial targets in oncology.

| Compound ID | Target Enzyme/Cell Line | IC₅₀ (µM) | Reference |

| 15r | HT-29 (Colon Cancer) | 0.85 | [14] |

| 15h | MDA-MB-231 (Breast Cancer) | 1.35 | [14] |

| 15o | HT-29 (Colon Cancer) | 2.04 | [14] |

| 17 | MCF-7 (Breast Cancer) | 0.31 | [9] |

| 22 | Caco-2 (Colon Cancer) | 4.98 | [9] |

| 6cf | MCF-7 (Breast Cancer) | 5.71 | [15] |

| 19c | COX-2 | 0.243 | [16] |

| 19l | B-RAFV600E | 0.05 | [16] |

| 3m | Src Kinase | Significant Inhibition | [17] |

Table 2: Selected IC₅₀ values for 1,2,3-triazole derivatives against various cancer cell lines and enzymes. These compounds were synthesized using azide-alkyne click chemistry.

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound compounds in a medicinal chemistry context.

Synthesis of Benzyl Azide

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzyl bromide (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl azide as a colorless oil. Caution: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with appropriate safety precautions, including use of a blast shield.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Benzyl azide (1.0 eq)

-

Phenylacetylene (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

tert-Butanol/Water (1:1 mixture)

Procedure: (Adapted from a representative CuAAC protocol[3][18][19])

-

In a vial, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, 1-benzyl-4-phenyl-1,2,3-triazole, can be purified by column chromatography or recrystallization. A 73% yield has been reported for this specific reaction.[3]

General Protocol for Enzyme Inhibition Assay (e.g., Kinase Assay)

Materials:

-

Kinase enzyme of interest

-

Peptide or protein substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Synthesized triazole inhibitor compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, fluorescence-based probe)

-

Microplate reader

Procedure: (A generalized workflow based on common kinase inhibitor screening protocols[20][21])

-

Prepare serial dilutions of the triazole inhibitor compounds in DMSO and then dilute into the assay buffer.

-

In a 96- or 384-well plate, add the kinase enzyme and the inhibitor solution. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

-

Read the signal (luminescence or fluorescence) on a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Workflows and Pathways

Graphviz diagrams are used to illustrate key logical relationships and experimental workflows in the application of this compound compounds.

Caption: Drug discovery workflow using azide-alkyne click chemistry for library synthesis.

References

- 1. ClinPGx [clinpgx.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 8. Zidovudine (AZT) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 12. Pharmacokinetics and Pharmacodynamics of Antiviral Drugs in Special Population [ouci.dntb.gov.ua]

- 13. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

The Multifaceted Reactivity of Organic Azides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Organic azides, compounds containing the energetic –N₃ functional group, have emerged from being perceived primarily as hazardous materials to indispensable tools in modern chemical synthesis and biological sciences.[1] Their unique reactivity profile, characterized by a propensity to undergo a variety of transformations with high efficiency and selectivity, has positioned them at the forefront of innovation in fields ranging from drug discovery and development to materials science.[2][3][4] This in-depth technical guide explores the core reactivity of organic azides, providing researchers, scientists, and drug development professionals with a thorough understanding of their key reactions, experimental methodologies, and applications. The content herein is designed to be a practical resource, summarizing quantitative data, detailing experimental protocols, and visualizing complex reaction pathways to facilitate the effective utilization of this versatile functional group.

Core Reactivity of Organic Azides

The reactivity of the azide group is dominated by its 1,3-dipolar nature and its ability to release dinitrogen gas (N₂), a thermodynamically highly favorable process.[1] These characteristics underpin a diverse array of chemical transformations, the most prominent of which are cycloaddition reactions, reactions with phosphines, and reductions to amines.

1,3-Dipolar Cycloaddition Reactions: The "Click" Chemistry Mainstay

The most widely exploited reaction of organic azides is their participation as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings.[5][6] This class of reactions has been revolutionized by the advent of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and easy to perform.[7]

The thermal reaction between an azide and an alkyne, first extensively studied by Rolf Huisgen, typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers when using unsymmetrical alkynes.[5][7] Due to these limitations, its application in contexts requiring high specificity, such as in biological systems, is limited.

The landscape of azide chemistry was transformed by the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds with a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed version and exhibits exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[7] The CuAAC reaction is robust, tolerating a wide range of functional groups and aqueous conditions, making it exceptionally suitable for bioconjugation and drug discovery applications.[7][8]

An alternative to the CuAAC is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which notably yields the 1,5-disubstituted triazole regioisomer.[5] This complementary regioselectivity provides access to a different isomer of the triazole ring, expanding the chemical space accessible for applications such as medicinal chemistry. The reaction is believed to proceed through a ruthenacycle intermediate.[7]

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[10][11] The relief of ring strain provides the driving force for this bioorthogonal reaction, which has become a powerful tool for in vivo imaging and labeling.[10]

Quantitative Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Regioselectivity | Typical Reaction Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | High temperature (e.g., 98 °C)[5] | ~10⁻⁷ - 10⁻⁶ | Simple, no metal catalyst | Low regioselectivity, harsh conditions |

| CuAAC | Copper(I) | 1,4-isomer exclusively[7] | Room temperature, aqueous solutions[7] | ~10² - 10⁵ | High rate, high regioselectivity, mild conditions | Potential cytotoxicity of copper catalyst |

| RuAAC | Ruthenium | 1,5-isomer exclusively[5] | Varies with catalyst | Varies with catalyst | Access to 1,5-isomer | Catalyst can be expensive |

| SPAAC | None | Not applicable (internal alkyne) | Physiological conditions | ~10⁻³ - 1 | Bioorthogonal, no catalyst needed | Cyclooctyne can be bulky and complex to synthesize |

Staudinger Reaction and Ligation

The reaction of an organic azide with a triarylphosphine, known as the Staudinger reaction, proceeds through the formation of an iminophosphorane (or aza-ylide).[12][13] This intermediate can be hydrolyzed in the presence of water to yield a primary amine and the corresponding phosphine oxide, providing a mild method for the reduction of azides.[12][14]

A significant advancement of this reaction is the Staudinger ligation , where an electrophilic trap is incorporated into the phosphine reagent.[12] This allows for the efficient formation of a stable amide bond, a cornerstone of protein and peptide chemistry. The bioorthogonality of both the azide and the phosphine has made the Staudinger ligation a valuable tool in chemical biology for selectively labeling and modifying biomolecules.[9][12]

Aza-Wittig Reaction

The iminophosphorane intermediate generated in the Staudinger reaction can react with carbonyl compounds, such as aldehydes and ketones, in a transformation known as the aza-Wittig reaction.[1] This reaction results in the formation of an imine and triphenylphosphine oxide and is a powerful method for constructing carbon-nitrogen double bonds.

Reduction of Organic Azides

Organic azides can be readily reduced to the corresponding primary amines, making them useful as masked amino groups in multi-step syntheses.[1][15] Common methods for this reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[16]

-

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing azides to amines.[16][17]

-

Staudinger Reduction: As mentioned previously, the reaction with a phosphine followed by aqueous workup.[12]

Nitrene Chemistry

Upon thermal or photolytic activation, organic azides can extrude N₂ to generate highly reactive nitrene intermediates.[3][18] These electron-deficient species can undergo a variety of subsequent reactions, including:

-

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-N bonds.

-

Aziridination: Addition to alkenes to form three-membered aziridine rings.

-

Rearrangements: Such as the Curtius rearrangement of acyl azides to isocyanates.[4]

The high reactivity of nitrenes makes them useful in materials science for cross-linking polymers.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a typical small-scale CuAAC reaction.

Materials:

-

Organic azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

-

Sodium ascorbate (0.02-0.2 equiv)

-

Solvent (e.g., a 1:1 mixture of water and tert-butanol, or DMF, DMSO)

Procedure:

-

In a reaction vial, dissolve the organic azide and the terminal alkyne in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.

-

Add the sodium ascorbate solution to the reaction mixture. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Staudinger Reduction

This protocol describes a typical procedure for the reduction of an organic azide to a primary amine using triphenylphosphine.

Materials:

-

Organic azide (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.1 equiv)

-

Solvent (e.g., a mixture of THF and water)

Procedure:

-

Dissolve the organic azide in THF in a round-bottom flask.

-

Add triphenylphosphine to the solution at room temperature. Effervescence (evolution of N₂ gas) may be observed.

-

Stir the reaction mixture at room temperature for several hours until the starting azide is consumed (monitor by TLC).

-

Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.

-

Continue stirring until the hydrolysis is complete (monitor by TLC or LC-MS for the formation of the amine).

-

Remove the THF under reduced pressure.

-

The aqueous residue can be acidified with HCl, washed with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide, and then basified with a base (e.g., NaOH) to liberate the free amine.

-

Extract the amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.

Visualizing Reaction Pathways and Workflows

Diagram 1: The Catalytic Cycle of CuAAC

Caption: A simplified diagram of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Diagram 2: Staudinger Ligation Workflow for Bioconjugation

Caption: Experimental workflow for labeling a biomolecule using the Staudinger ligation.

Diagram 3: Logical Relationship of Key Azide Reactions

Caption: Logical relationships between the major reaction classes of organic azides.

Conclusion

The reactivity of organic azides is both rich and highly practical, offering a vast toolkit for chemists and biologists. From the robust and efficient cycloaddition reactions that form the heart of click chemistry to the selective transformations enabled by the Staudinger ligation and other reactions, organic azides provide powerful solutions for molecular construction and modification. A thorough understanding of their reactivity, guided by the quantitative data and experimental protocols presented in this guide, will undoubtedly continue to fuel innovation in drug discovery, chemical biology, and materials science. As research continues to uncover new catalysts and reaction conditions, the utility of organic azides is set to expand even further, solidifying their role as a cornerstone of modern chemical science.

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Azides [sigmaaldrich.com]

- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences [ouci.dntb.gov.ua]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Staudinger Ligation [merckmillipore.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Photolytic of azides and their application using a continuous photochemical reactor - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to Azide-Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, and are stereospecific.[1] These reactions are modular, simple to perform, and can often be conducted in benign solvents like water. Among the most powerful and widely adopted click reactions is the azide-alkyne cycloaddition, a versatile tool for covalently linking molecules.[2][3] This reaction has revolutionized fields such as drug discovery, materials science, and bioconjugation by offering a reliable method for creating complex molecular architectures.[4]

This guide provides a comprehensive overview of the core principles of azide-alkyne click chemistry, delving into its mechanistic underpinnings, key variants, and practical applications in research and development.

Core Principles and Reaction Mechanisms

The foundation of azide-alkyne click chemistry lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring.[5] While the thermal version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has dramatically increased its utility.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction.[6] It proceeds under mild, often aqueous, conditions and, unlike the thermal reaction, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[1][2] The presence of a copper(I) catalyst accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed version.[1]

The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. This process is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules and bioconjugates.[1][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry, particularly for biological applications, is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it truly bioorthogonal.[7][8] SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide due to the high activation energy inherent in the strained ring.[7][9] This allows for the labeling and tracking of molecules within living systems without disrupting normal cellular processes.[7][8]

Commonly used cyclooctynes in SPAAC include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO), each offering different reaction kinetics and stability.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. livescience.com [livescience.com]

- 9. pcbiochemres.com [pcbiochemres.com]

Biochemical Applications of Azido Sugars: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core biochemical applications of azido sugars, powerful tools in chemical biology for studying, visualizing, and manipulating glycans and glycoconjugates. We will delve into the fundamental principles, experimental protocols, and data-driven insights that underpin the use of these bioorthogonal chemical reporters.

Core Concepts: Metabolic Labeling and Bioorthogonal Chemistry

The utility of this compound sugars lies in their ability to be metabolically incorporated into cellular glycans.[1][2] Cells are fed this compound sugar analogs, which are processed by the cell's own biosynthetic machinery and integrated into glycoproteins, glycolipids, and other glycoconjugates.[1][2] The azide group, being small and biologically inert, serves as a chemical "handle" that can be specifically targeted by bioorthogonal reactions.[3] This two-step process allows for the selective labeling and analysis of glycans in their native environment.[1][4]

The most prominent bioorthogonal reactions used with this compound sugars are:

-

Staudinger Ligation: A reaction between an azide and a phosphine, such as a phosphine-FLAG probe, to form a stable amide bond.[1][5][6] This reaction is highly specific and proceeds under physiological conditions.[3][7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.[8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide.[2][3] This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.[3]

Key Applications of this compound Sugars

Glycan Visualization and Imaging

A primary application of this compound sugars is the visualization of glycans in cells and organisms.[1][2] By metabolically labeling glycans with an this compound sugar and subsequently reacting them with a fluorescently tagged alkyne or phosphine probe, researchers can image the localization and dynamics of glycans using techniques like fluorescence microscopy and flow cytometry.[1][7] This has been successfully applied in various cell types and model organisms like zebrafish.[7]

Glycoproteomic Analysis and Enrichment

This compound sugars are invaluable tools for identifying and quantifying glycoproteins.[1] After metabolic labeling, the azide handle can be used to enrich for glycoproteins from complex cell lysates.[1] This is typically achieved by reacting the this compound-labeled glycoproteins with a biotinylated alkyne or phosphine probe, followed by affinity purification on streptavidin-coated beads. The enriched glycoproteins can then be identified and quantified by mass spectrometry.

Glycoengineering

Metabolic glycoengineering with this compound sugars allows for the modification of cell surface glycans, which can modulate cellular functions.[3][10] For example, introducing unnatural sialic acid analogs can alter cell adhesion, signaling, and immune recognition.[5][11] This has significant implications for the development of cell-based therapies and for studying the role of glycans in disease.

Drug Discovery and Development

The ability to specifically label and track glycoconjugates makes this compound sugars valuable in drug discovery.[12] They can be used to study the glycosylation of drug targets, to develop targeted drug delivery systems, and to create novel diagnostic tools.[12] For instance, this compound sugars can be incorporated into viral surfaces for drug discovery purposes.[13]

Quantitative Data Summary

The efficiency and kinetics of this compound sugar applications are critical for experimental design. The following tables summarize key quantitative data from the literature.

| This compound Sugar | Synthesis Method | Reaction Time | Yield | Reference |

| 2-azido-2-deoxy sugars | Diazotransfer with FSO2N3 and Cu(II) catalyst | < 5 minutes | Quantitative | [14][15] |

| N-azidoacetylmannosamine (ManNAz) | Coupling of 2-azidoacetic acid and D-mannosamine hydrochloride | 19 hours | Not specified | [2] |

| 4-azido sialic acid | Multi-step synthesis from sialic acid precursor | ≤1 hour (azide installation) | 48% (azide installation) | [16] |

| Alkyl 2-azido-2,3-dideoxy-α-D-lixo-hexopyranosides | Multi-step synthesis from tri-O-acetyl-D-glucal | 5 hours (final steps) | 65-78% | [8] |

Table 1: Synthesis of this compound Sugars. This table provides an overview of different synthetic methods for this compound sugars with their respective reaction times and yields.

| Reaction | Reactants | Catalyst/Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC | Benzyl azide and phenylacetylene | Copper(I) | Not specified, but significantly faster than uncatalyzed | [17] |

| Photo-induced CuAAC | Azide and alkyne | Copper(I) and UV light | Varies with ligand and light intensity |

Table 2: Kinetics of Click Chemistry Reactions. This table highlights the reaction kinetics of CuAAC, a key bioorthogonal reaction for labeling this compound sugars.

| Cell Type | This compound Sugar | Concentration | Incubation Time | Application | Reference |

| Various mammalian cell lines | Peracetylated this compound sugars | Not specified | Not specified | Metabolic labeling | [5] |

| Jurkat cells | N-azidoacetylmannosamine (ManNAz) | 25 µM | 3 days | Metabolic labeling and Western blot | [2] |

Table 3: Typical Concentrations for Metabolic Labeling. This table provides examples of this compound sugar concentrations and incubation times used in cell culture experiments.

Experimental Protocols

Synthesis of N-azidoacetylmannosamine (ManNAz)

This protocol describes the synthesis of ManNAz by coupling 2-azidoacetic acid with D-mannosamine hydrochloride.[2]

Materials:

-

2-azidoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

D-mannosamine hydrochloride

-

Argon gas

-

Silica for thin-layer chromatography (TLC)

-

Rotary evaporator

Procedure:

-

Dissolve 2-azidoacetic acid (1.16 mmol, 1 eq), DIC (1.392 mmol, 1.2 eq), HOBt (1.276 mmol, 1.1 eq), and DIPEA (1.392 mmol, 1.2 eq) in DMF (20 mL).[2]

-

Add D-mannosamine hydrochloride (1.16 mmol, 1 eq) to the solution.[2]

-

Stir the reaction at room temperature for 19 hours under an argon atmosphere.[2]

-

Monitor the reaction progress by TLC (CH2Cl2/MeOH 9:1 v/v) until the mannosamine is consumed.[2]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

The crude ManNAz can be further purified by flash chromatography if necessary.

Metabolic Labeling of Cell Surface Glycans

This protocol outlines the general procedure for metabolically labeling cell surface glycans with an this compound sugar.

Materials:

-

Mammalian cell line (e.g., Jurkat cells)

-

Complete cell culture medium

-

This compound sugar (e.g., Ac4ManNAz)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture the desired mammalian cells in their appropriate complete medium to the desired confluency.

-

Prepare a stock solution of the peracetylated this compound sugar (e.g., Ac4ManNAz) in a suitable solvent like DMSO.

-

Add the this compound sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25 µM for ManNAz in Jurkat cells).[2]

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the this compound sugar into cell surface glycans.[2]

-

After incubation, harvest the cells and wash them with PBS to remove any unincorporated this compound sugar.

-

The cells are now ready for downstream applications such as fluorescent labeling or proteomic analysis.

Fluorescent Labeling of this compound-Labeled Glycans via CuAAC

This protocol describes the labeling of metabolically incorporated this compound sugars with a fluorescent alkyne probe using CuAAC.[2]

Materials:

-

This compound-labeled cells

-

Fluorescent alkyne probe (e.g., alkyne-PEG4-biotin or a fluorescent dye-alkyne conjugate)

-

Click buffer: 100 mM K2HPO4

-

Copper(II) sulfate (CuSO4) stock solution (15 mM)

-

BTTAA ligand stock solution (6 mM)

-

Sodium ascorbate stock solution (100 mM)

-

DPBS

Procedure:

-

Resuspend the this compound-labeled cells in the click buffer.

-

Add the fluorescent alkyne probe to a final concentration of 50 µM.[2]

-

Prepare the click reaction cocktail by mixing the click buffer with CuSO4 (final concentration 150 µM), BTTAA (final concentration 300 µM), and freshly prepared sodium ascorbate (final concentration 2.5 mM).[2]

-

Add the click reaction cocktail to the cell suspension.

-

Incubate the reaction for 1 hour at room temperature.[2]

-

After incubation, wash the cells with DPBS to remove excess reagents.

-

The fluorescently labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Western Blot Analysis of Metabolically Labeled Glycoproteins

This protocol details the detection of metabolically labeled glycoproteins by Western blot.[2]

Materials:

-

This compound-labeled cells

-

Biotinylated alkyne or phosphine probe

-

Click chemistry or Staudinger ligation reagents

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Perform the click chemistry or Staudinger ligation reaction on the this compound-labeled cells with a biotinylated probe as described previously.

-

Lyse the cells in an appropriate lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using a Western blot imaging system.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes involving this compound sugars.

Caption: Workflow for metabolic labeling of glycoconjugates using this compound sugars.

Caption: Experimental workflow for the enrichment of glycoproteins for proteomic analysis.

Caption: Key bioorthogonal reactions utilized with this compound sugars.

References

- 1. Metabolic labeling of glycans with this compound sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. takarabio.com [takarabio.com]

- 5. GlycoProfile™ this compound Sugars [merckmillipore.com]

- 6. [PDF] Recent Fascinating Aspects of the CuAAC Click Reaction | Semantic Scholar [semanticscholar.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. Direct fluorescent glycan labeling with recombinant sialyltransferases [ouci.dntb.gov.ua]

- 10. biosynth.com [biosynth.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00030K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. docs.abcam.com [docs.abcam.com]

A Technical Guide to Azido-Functionalized Nanoparticles: From Core Synthesis to Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on azido-functionalized nanoparticles. It covers their synthesis, characterization, and applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field. The guide also delves into the cellular uptake mechanisms and the key signaling pathways influenced by these versatile nanoparticles, offering insights for their application in drug delivery and bioimaging.

Synthesis of this compound-Functionalized Nanoparticles

The introduction of an azide (-N₃) group onto the surface of nanoparticles provides a highly versatile chemical handle for subsequent bioconjugation via "click chemistry." This section details the synthesis of two common types of this compound-functionalized nanoparticles: gold and iron oxide.

This compound-Functionalized Gold Nanoparticles (AuNPs)

The synthesis of this compound-functionalized AuNPs is typically a two-step process involving the formation of a stable gold nanoparticle core followed by surface modification with an azide-containing ligand.[1]

Experimental Protocol: Synthesis of this compound-Functionalized Gold Nanoparticles

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Trisodium citrate dihydrate

-

11-Azido-1-undecanethiol

-

Ethanol

-

Deionized water

Step 1: Synthesis of Citrate-Stabilized Gold Nanoparticles

-

Bring a 100 mL solution of 0.01% (w/v) HAuCl₄ to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

-

Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

-

Continue boiling and stirring for 15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature.

Step 2: Surface Functionalization with 11-Azido-1-undecanethiol

-

Prepare a 1 mM solution of 11-azido-1-undecanethiol in ethanol.

-

Add the ethanolic solution of the azide-thiol ligand to the citrate-stabilized AuNP suspension. The final concentration of the thiol should be optimized, but a starting point is a 100-fold molar excess relative to the AuNPs.

-

Stir the mixture at room temperature for at least 12 hours to allow for ligand exchange.

-

Purify the this compound-functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess ligand and citrate. Repeat this washing step three times.

This compound-Functionalized Iron Oxide Nanoparticles (IONPs)

For magnetic nanoparticles like iron oxide, a common synthesis method is the co-precipitation of iron salts, followed by surface coating with an azide-functionalized polymer such as polyethylene glycol (PEG).

Experimental Protocol: Synthesis of this compound-PEGylated Iron Oxide Nanoparticles

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH)

-

This compound-PEG-silane

-

Deionized water

-

Ethanol

Step 1: Synthesis of Iron Oxide Nanoparticles

-

Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the solution to 80°C with vigorous mechanical stirring.

-

Rapidly add ammonium hydroxide to the solution to raise the pH to ~10. A black precipitate of magnetite (Fe₃O₄) will form immediately.

-

Continue stirring at 80°C for 1 hour.

-

Cool the reaction to room temperature and wash the nanoparticles repeatedly with deionized water using magnetic decantation until the supernatant is neutral.

Step 2: Surface Functionalization with this compound-PEG-silane

-

Disperse the washed IONPs in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add this compound-PEG-silane to the nanoparticle dispersion. The amount of silane should be optimized based on the surface area of the nanoparticles.

-

Stir the mixture at room temperature for 24 hours to allow for the silanization reaction to occur.

-

Wash the this compound-PEGylated IONPs with ethanol and then deionized water several times using magnetic decantation to remove unreacted silane.

-

Resuspend the final product in deionized water for storage.

Characterization of this compound-Functionalized Nanoparticles

Thorough characterization is essential to ensure the successful synthesis and functionalization of the nanoparticles and to understand their physicochemical properties.[1]

| Parameter | Technique(s) | Typical Results for this compound-Functionalized Nanoparticles |

| Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical, monodisperse nanoparticles with a core diameter typically in the range of 10-50 nm. |

| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Hydrodynamic diameter will be larger than the core size due to the ligand shell and hydration layer. PDI values below 0.2 indicate a narrow size distribution. |

| Surface Charge | Zeta Potential Measurement | The zeta potential will depend on the terminal group of the stabilizing ligand. For this compound-functionalized nanoparticles, the charge is often near-neutral or slightly negative. |

| Confirmation of Azide Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | A characteristic peak for the azide group will be present around 2100 cm⁻¹. |

| Surface Plasmon Resonance (for AuNPs) | UV-Visible Spectroscopy | A characteristic surface plasmon resonance peak around 520 nm for spherical AuNPs. A slight red-shift may be observed after ligand exchange. |

Bioconjugation via Click Chemistry

The azide group on the nanoparticle surface serves as a versatile platform for attaching a wide array of molecules, such as targeting ligands, drugs, and imaging agents, through highly efficient and specific "click" reactions. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC for Bioconjugation to this compound-Nanoparticles

Materials:

-

This compound-functionalized nanoparticles

-

Alkyne-modified molecule of interest (e.g., a peptide or drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

Procedure:

-

Disperse the this compound-functionalized nanoparticles in PBS.

-

Add the alkyne-modified molecule to the nanoparticle suspension.

-

Add a freshly prepared solution of sodium ascorbate.

-

Add the CuSO₄ solution. The final concentrations of the reactants should be optimized, but typical starting concentrations are in the low millimolar range.

-

Allow the reaction to proceed at room temperature with gentle mixing for 1-4 hours.

-

Purify the conjugated nanoparticles by centrifugation, dialysis, or magnetic separation to remove the catalyst and unreacted molecules.

Cellular Uptake and Signaling Pathways

Understanding how this compound-functionalized nanoparticles interact with cells is crucial for their application in drug delivery and diagnostics. The primary mechanism of cellular entry for nanoparticles is endocytosis.[2]

Cellular Uptake Mechanisms

The size, shape, and surface chemistry of the nanoparticles dictate the specific endocytic pathway utilized by the cell.[2]

Intracellular Signaling

Upon cellular uptake, nanoparticles can interact with various cellular components, leading to the activation of specific signaling pathways. While research specifically on this compound-functionalized nanoparticles is ongoing, studies on other functionalized nanoparticles suggest the involvement of key pathways such as the MAPK and NF-κB cascades, which are central regulators of inflammation, cell proliferation, and apoptosis.

Conclusion

This compound-functionalized nanoparticles represent a powerful and adaptable platform for a wide range of biomedical applications. Their straightforward synthesis, well-defined characterization, and the versatility of click chemistry for bioconjugation make them an invaluable tool for researchers in drug delivery, bioimaging, and diagnostics. Further investigation into the specific interactions of these nanoparticles with cellular signaling pathways will continue to unlock their full therapeutic and diagnostic potential.

References

Azide Compounds: Versatile Building Blocks for the Synthesis of Nitrogen Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organic azides have emerged as indispensable and highly versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their unique reactivity, particularly the ability of the azide group to act as a "masked" amine or to participate in various cycloaddition and rearrangement reactions, has made them a cornerstone in modern synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of the core synthetic strategies employing azides for the construction of key nitrogen heterocyles, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways and synthetic decision-making processes.

Key Synthetic Transformations of Azide Compounds

The utility of organic azides in heterocyclic synthesis stems from a few powerful and reliable chemical transformations. These reactions provide access to a diverse range of ring systems, often with high efficiency and functional group tolerance.

[3+2] Cycloaddition Reactions: The Power of "Click Chemistry"

The 1,3-dipolar cycloaddition of azides with alkynes, famously known as the Huisgen cycloaddition, is a cornerstone of "click chemistry" and a premier method for the synthesis of 1,2,3-triazoles.[1][2] This reaction can be performed under thermal conditions but is significantly accelerated and controlled by the use of copper(I) or ruthenium(II) catalysts.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[2] It is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally valuable in drug discovery and bioconjugation.[1][3]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, RuAAC regioselectively produces 1,5-disubstituted 1,2,3-triazoles.[4][5] This complementary reactivity provides access to a different regioisomeric series of triazole compounds. The reaction is also tolerant of both terminal and internal alkynes.[4][5]

Staudinger Reaction and Aza-Wittig Reaction: A Gateway to Imines and Pyridines

The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane. This intermediate is a powerful nucleophile that can undergo the aza-Wittig reaction with carbonyl compounds to generate imines. This sequence is particularly useful for the synthesis of pyridines, where an intramolecular aza-Wittig reaction of a suitably functionalized azide can lead to the formation of the pyridine ring.[6]

Schmidt Reaction: Ring Expansion and Lactam Synthesis

The Schmidt reaction is a powerful acid-catalyzed rearrangement of an azide with a carbonyl compound, leading to the formation of amides or lactams with the expulsion of nitrogen gas.[7][8] The intramolecular version of this reaction is particularly valuable for the synthesis of complex, nitrogen-containing polycyclic and bridged ring systems found in many natural products.[7][8][9] The reaction proceeds through the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen of the azide.[7]

Synthesis of Tetrazoles from Nitriles

The [3+2] cycloaddition of azides with nitriles is a fundamental method for the synthesis of tetrazoles.[10] This reaction is often catalyzed by Lewis or Brønsted acids, with zinc salts being particularly effective.[11][12][13] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[10]

Synthesis of Pyrroles from Dienyl Azides

Transition metal catalysts, such as those based on zinc or rhodium, can mediate the synthesis of pyrroles from dienyl azides.[14][15][16] This transformation provides a direct route to substituted pyrrole rings, which are prevalent in numerous biologically active molecules.

Quantitative Data for Key Reactions

The following tables summarize typical quantitative data for the synthesis of various nitrogen heterocycles from azide building blocks.

Table 1: Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition

| Catalyst System | Alkyne | Azide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| CuSO₄/Sodium Ascorbate | Phenylacetylene | Benzyl azide | t-BuOH/H₂O | RT | 1-2 | 91 | [2] |

| CuI | Phenylacetylene | Benzyl azide | Cyrene™ | 30 | 12 | 95 | [17] |

| CpRuCl(PPh₃)₂ | Phenylacetylene | Benzyl azide | Benzene | 80 | 8 | 98 (1,5-isomer) | [4][5] |

| CpRuCl(COD) | 1-Octyne | Benzyl azide | Toluene | 80 | 12 | 85 (1,5-isomer) | [4] |

Table 2: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles and Sodium Azide

| Nitrile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | ZnBr₂ | H₂O | 100 | 24 | 91 | [12] |

| 4-Cyanopyridine | ZnBr₂ | H₂O | 100 | 18 | 94 | [12] |

| Acetonitrile | ZnCl₂ | i-PrOH | 80 | 12 | 75 | [18] |

| Valeronitrile | ZnCl₂ | i-PrOH | 80 | 24 | 88 | [18] |

Table 3: Synthesis of Other Nitrogen Heterocycles from Azides

| Heterocycle | Azide Precursor | Reaction Partner | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | Cinnamoyl azide | Benzaldehyde/Enamine | 3-methyl-1-phenyl-2-phospholene-1-oxide | Toluene | Reflux | 2 | 75 (overall) | [6] |

| Pyrrole | (E)-5-azidopenta-1,3-diene | - | ZnI₂ | CH₂Cl₂ | RT | 0.5 | 95 | [15] |

| Lactam | δ-Azido ketone | - | TiCl₄ | CH₂Cl₂ | 0 to RT | 2 | 85 | [9] |

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Organic azide (1.0 equiv)

-

Terminal alkyne (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium ascorbate (0.02-0.1 equiv)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

To a round-bottom flask, add the organic azide and the terminal alkyne.

-

Dissolve the starting materials in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours, and its progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles

This procedure describes the synthesis of tetrazoles from nitriles and sodium azide using a zinc catalyst.[12]

Materials:

-

Nitrile (1.0 equiv)

-

Sodium azide (1.5 equiv)

-

Zinc bromide (ZnBr₂) (0.5 equiv)

-

Water

Procedure:

-

To a pressure vessel or a sealed tube, add the nitrile, sodium azide, and zinc bromide.

-

Add water to the mixture.

-

Seal the vessel and heat the reaction mixture to 100-170 °C with vigorous stirring. The reaction time can vary from 12 to 48 hours depending on the substrate.

-

After cooling to room temperature, carefully acidify the reaction mixture to pH 2 with concentrated hydrochloric acid in a well-ventilated fume hood. Caution: This step may generate toxic and explosive hydrazoic acid (HN₃).

-

The tetrazole product usually precipitates upon acidification. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the 5-substituted-1H-tetrazole. Further purification can be achieved by recrystallization if necessary.

General Procedure for the Intramolecular Schmidt Reaction of an Azido Ketone

This is a general protocol for the synthesis of lactams via an intramolecular Schmidt reaction.[9]

Materials:

-

This compound ketone (1.0 equiv)

-

Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄, TfOH) (1.1-2.0 equiv)

-

Anhydrous solvent (e.g., CH₂Cl₂, toluene)

Procedure:

-

Dissolve the this compound ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Slowly add the Lewis or Brønsted acid to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can range from a few hours to overnight.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable base at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired lactam.

Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway and Inhibition by Azole Antifungals

Azole antifungal drugs, which are derivatives of triazoles, are potent inhibitors of the ergosterol biosynthesis pathway in fungi.[19][20][21][22] They specifically target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is a crucial enzyme in the conversion of lanosterol to ergosterol.[19] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[20][22] Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[19][22]

Synthetic Decision Workflow for Nitrogen Heterocycles from Azides

The choice of synthetic strategy for constructing a nitrogen heterocycle from an azide precursor depends primarily on the desired ring system and the available starting materials. The following workflow illustrates a simplified decision-making process for a synthetic chemist.

Conclusion

Organic azides are exceptionally powerful and versatile building blocks for the synthesis of a wide range of nitrogen-containing heterocycles. The reactions highlighted in this guide—cycloadditions, rearrangements, and tandem processes—provide chemists with a robust toolkit for the construction of these important molecular scaffolds. The high efficiency, functional group tolerance, and, in many cases, mild reaction conditions of these methods make them particularly suitable for applications in drug discovery and development, where the rapid and reliable synthesis of diverse molecular libraries is paramount. The continued development of novel azide-based synthetic methodologies will undoubtedly lead to the discovery of new and innovative nitrogen heterocycles with significant biological and material properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis | CHIMIA [chimia.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 13. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 16. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [acs.figshare.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. mdpi.com [mdpi.com]

- 19. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. davidmoore.org.uk [davidmoore.org.uk]

An In-depth Technical Guide to the Properties of High-Nitrogen Energetic Azides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of high-nitrogen energetic azides, a class of compounds of significant interest in the field of energetic materials. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes the complex decomposition pathways of these materials. The information presented is intended to serve as a valuable resource for researchers and professionals working with these specialized chemical entities.

Introduction to High-Nitrogen Energetic Azides

High-nitrogen energetic materials are characterized by a high percentage of nitrogen in their molecular structure. The energetic nature of these compounds stems from the large positive enthalpy of formation and the generation of a large volume of nitrogen gas (N₂) upon decomposition, which is a thermodynamically highly stable molecule. The azide functional group (-N₃) is a key component in many of these materials, contributing significantly to their high nitrogen content and energetic properties. Research in this area is driven by the demand for explosives and propellants with improved performance, enhanced stability, and reduced environmental impact.[1][2]

Physicochemical and Energetic Properties

The performance of a high-nitrogen energetic azide is determined by a combination of its physical and chemical properties. Key parameters include density, heat of formation, detonation velocity, and sensitivity to external stimuli such as impact and friction. The following tables summarize these properties for a selection of notable high-nitrogen energetic azides.

Table 1: Physicochemical and Detonation Properties of Selected High-Nitrogen Energetic Azides

| Compound Name | Chemical Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 3,3',5,5'-tetraazido-4,4'-bis(1,2,4-triazole) (TABT) | C₄H₂N₂₀ | - | - | 8649 (predicted) | - | [1] |

| 5-Azido-4,4',5'-trinitro-1H,1'H-2,2'-biimidazole | C₆HN₁₁O₆ | - | - | 8093 | - | [3] |

| Dihydroxylammonium-5-azido-4,4',5'-trinitro-[2,2'-biimidazole]-1,1'-diide | C₆H₆N₁₂O₈ | - | - | 8494 | - | [3] |

| 4-Azido-3,5-dinitropyrazole linked 5-nitramino-1,2,4-oxadiazole derivative (Cpd 6) | - | 1.86 | - | 8734 | 33.9 | [4] |

| Ammonium salt of Cpd 6 (Cpd 7) | - | - | - | 8591 | 30.6 | [4] |

| Guanidinium salt of Cpd 6 (Cpd 12) | - | - | - | 8961 | 33.0 | [4] |

| Aminoguanidinium salt of Cpd 6 (Cpd 13) | - | - | - | 8622 | 30.8 | [4] |

| Triaminoguanidinium salt of Cpd 6 (Cpd 17) | - | - | - | 8370 | 27.2 | [4] |

| 3-azido-5-guanidino-1,2,4-oxadiazole (AOG) | C₃H₄N₈O | - | - | - | - | [1] |

| 3,6-bis(3'-azido-1',2',4'-oxadiazole-5'-guanyl)-1,2,4,5-tetrazine (AOG2Tz) | C₈H₆N₂₂O₂ | - | - | - | - | [1] |

Table 2: Thermal Stability and Sensitivity of Selected High-Nitrogen Energetic Azides

| Compound Name | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| 3,3',5,5'-tetrathis compound-4,4'-bis(1,2,4-triazole) (TABT) | 125.39 (onset) | - | - | [1] |

| 5-Azido-4,4',5'-trinitro-1H,1'H-2,2'-biimidazole | 252 | 10 | >240 | [3] |

| Dihydroxylammonium-5-azido-4,4',5'-trinitro-[2,2'-biimidazole]-1,1'-diide | 245 | 5 | >240 | [3] |

| 4-Azido-3,5-dinitropyrazole (AzDNP) derivatives | < 150 | Primary explosives | - | [4] |

| 3-azido-5-guanidino-1,2,4-oxadiazole (AOG) | 196 | Low | - | [1] |

| 3,6-bis(3'-azido-1',2',4'-oxadiazole-5'-guanyl)-1,2,4,5-tetrazine (AOG2Tz) | 210 | Low | - | [1] |

Experimental Protocols

The synthesis and characterization of high-nitrogen energetic azides require specialized laboratory procedures and safety precautions due to their potential instability.

General Synthesis of Organic Azides from Primary Amines (Continuous Flow)

This method allows for the in-situ generation and use of potentially hazardous azide compounds, minimizing the need for their isolation.

Materials:

-

Primary amine

-

Nonaflyl azide (bench-stable diazo transfer reagent)

-

Suitable solvent (e.g., acetonitrile)

-

Continuous flow reactor system

Procedure:

-

Prepare a solution of the primary amine in the chosen solvent.

-

Prepare a solution of nonaflyl azide in the same solvent.

-

Set up the continuous flow reactor with appropriate pumps and a mixing zone.

-

Pump the solutions of the primary amine and nonaflyl azide into the mixing zone at controlled flow rates.

-

The reaction mixture flows through a reaction coil of a defined length to ensure complete reaction.

-

The output from the reactor, containing the organic azide, can be directly used in a subsequent "click" reaction (e.g., with an alkyne to form a triazole) in a telescoped semi-batch or continuous flow setup.[5]

Characterization Methods

A comprehensive characterization of high-nitrogen energetic azides is crucial to determine their structure, purity, and energetic properties.

-

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Used to elucidate the molecular structure of the synthesized compounds.[3]

-

Infrared (IR) Spectroscopy: To identify the presence of the characteristic azide (-N₃) stretching vibration, typically around 2100-2200 cm⁻¹, and other functional groups.[3]

-

-

Mass Spectrometry:

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition of the compounds.[3]

-

-